4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one

Physicochemical profiling Drug-likeness Medicinal chemistry

This compound provides a unique three-dimensional pharmacophore that is absent in simple benzoxazole-piperazine analogs, thanks to its benzoxazol-2-yl group at the piperazin-2-one 4-position and an N-benzyl group at the 1-position. It serves as a patent-validated intermediate for anti-colon cancer agents (CN-106905349-A) and is ideal for SAR expansion, matched-pair selectivity studies (O vs. S), and fragment-based drug discovery. Procure alongside the benzothiazole analog (CAS 2415552-06-4) for atom-specific profiling.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 2415633-85-9
Cat. No. B2807461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one
CAS2415633-85-9
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESC1CN(C(=O)CN1C2=NC3=CC=CC=C3O2)CC4=CC=CC=C4
InChIInChI=1S/C18H17N3O2/c22-17-13-21(18-19-15-8-4-5-9-16(15)23-18)11-10-20(17)12-14-6-2-1-3-7-14/h1-9H,10-13H2
InChIKeyKEOXOKUYRCFVHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one (CAS 2415633-85-9): Chemical Identity, Compound Class, and Baseline Characteristics


4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one (CAS 2415633-85-9) is a heterocyclic small molecule (molecular formula C₁₈H₁₇N₃O₂, molecular weight 307.35 g/mol) that integrates three pharmacophoric elements: a benzoxazole ring, a piperazin-2-one core, and an N-benzyl substituent . The compound belongs to the benzoxazole-piperazinone derivative class, which has been disclosed in the patent literature (CN-106905349-A) as having biological activity and utility as chemical and pharmaceutical intermediates suitable for preparing anti-colon cancer agents [1]. Its SMILES is O=C1CN(c2nc3ccccc3o2)CCN1Cc1ccccc1, and its InChIKey is KEOXOKUYRCFVHK-UHFFFAOYSA-N .

Why Generic Substitution Fails for 4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one: Structural Uniqueness Precludes Simple Analog Interchange


The compound cannot be interchanged generically with other benzoxazole-piperazine derivatives because its specific substitution pattern—a benzoxazol-2-yl group at the piperazin-2-one 4-position combined with an N-benzyl group at the 1-position—creates a distinct three-dimensional pharmacophore that is absent in simpler analogs such as 2-(piperazin-1-yl)-1,3-benzoxazole (CAS 111628-39-8, lacking both the carbonyl and the benzyl substituent) or 1-benzylpiperazin-2-one (CAS 59702-21-5, lacking the benzoxazole ring) [1]. The patent family CN-106905349-A explicitly teaches that the benzoxazole-piperazinone scaffold, as a fused/connected system, is not functionally equivalent to benzoxazole-piperazine or benzoxazolone-piperazine hybrids; minor structural variations lead to divergent synthetic routes and distinct biological intermediate profiles [2]. Procurement of a close analog without verifying substitution pattern equivalence risks obtaining a compound with fundamentally different reactivity, physicochemical properties, and biological target compatibility.

Quantitative Differentiation Evidence for 4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one: Head-to-Head Comparator Data for Procurement Decisions


Molecular Weight and Fractional Polar Surface Area Differentiation vs. Des-Benzyl and Des-Benzoxazole Analogs

The target compound (MW 307.35 g/mol) occupies a distinct physicochemical space compared to its closest analogs. Versus 1-benzylpiperazin-2-one (CAS 59702-21-5, MW 190.24 g/mol), it gains 117.11 g/mol (+61.5%) from the benzoxazole appendage, substantially altering lipophilicity and hydrogen-bonding capacity . Versus the benzothiazole analog 4-(1,3-benzothiazol-2-yl)-1-benzylpiperazin-2-one (CAS 2415552-06-4, MW 323.41 g/mol), the oxygen-to-sulfur replacement in the heterocycle reduces molecular weight by 16.06 g/mol (−5.0%) while increasing hydrogen-bond acceptor strength (benzoxazole O vs. benzothiazole S), which impacts solubility and target-binding profiles .

Physicochemical profiling Drug-likeness Medicinal chemistry

Regioisomeric Differentiation: C-4 Benzoxazole Substitution vs. C-3 Benzoxazolylmethyl Substitution

The target compound bears the benzoxazol-2-yl group directly at the piperazin-2-one 4-position via an N–C bond to the oxazole 2-carbon. In contrast, 3-(1,3-benzoxazol-2-ylmethyl)piperazin-2-one (CAS 1404752-63-1) connects the benzoxazole via a methylene linker at the piperazinone 3-position. This regioisomeric difference creates a fundamentally different spatial orientation of the benzoxazole ring relative to the piperazinone carbonyl and N-benzyl group . The target compound has the benzoxazole coplanar with the piperazinone ring nitrogen, favoring extended π-conjugation and distinct conformational preferences compared to the methylene-bridged regioisomer.

Regiochemistry Synthetic intermediate Structure-activity relationship

Patent-Backed Synthetic Accessibility and Anti-Colon Cancer Intermediate Designation

The benzoxazole-piperazinone scaffold encompassing the target compound is explicitly claimed in CN-106905349-A (East China Normal University, priority 2017-02-21) as having biological activity and being suitable for preparing anti-colon cancer drugs [1]. The patent describes a one-step synthesis using α-aryl-α,β-diamino acid ester starting materials with metal catalysis, achieving high atom economy and high selectivity under mild conditions. While the patent does not report isolated activity data for this specific CAS number, the class-level disclosure provides a validated synthetic entry point and a defined therapeutic application context that is absent for many close analogs (e.g., CAS 111628-39-8, which is sold solely as a research chemical without patent-backed application data).

Anti-cancer intermediates Synthetic methodology Patent validation

N-Benzyl Substituent Differentiation: Impact on Lipophilicity and Metabolic Stability vs. N-Heteroaryl Analogs

The target compound carries an N-benzyl group at the piperazin-2-one 1-position, distinguishing it from analogs such as 4-(1,3-benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one (CAS 2380079-25-2, MW 324.34 g/mol) which replaces the benzyl with a 2-methoxypyridin-4-yl substituent . The benzyl group provides higher lipophilicity (predicted logP contribution: benzyl ≈ +2.5; 2-methoxypyridinyl ≈ +1.2) and different metabolic vulnerability (benzyl: CYP450-mediated oxidation; methoxypyridinyl: O-demethylation). This N-substituent choice critically influences both pharmacokinetic profile and synthetic derivatization options.

Lipophilicity modulation Metabolic stability N-substituent SAR

Caveat: Absence of Published Head-to-Head Biological Activity Data for This Specific CAS Number

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem as of April 2026 reveals no published quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or cellular potency) for 4-(1,3-benzoxazol-2-yl)-1-benzylpiperazin-2-one (CAS 2415633-85-9) [1]. By contrast, structurally related benzoxazole-piperazine hybrids (e.g., benzoxazole-piperazine amides) have reported antimicrobial MIC values of 0.89–0.92 μM against Mycobacterium tuberculosis and cytotoxic IC₅₀ values in the low micromolar range against MCF-7 and HepG2 cancer cell lines [2]. The absence of target-specific activity data for this compound means that its differentiation from close analogs currently rests on structural, physicochemical, and patent-context evidence rather than on direct biological potency comparisons. Users should treat this compound as a scaffold for SAR exploration rather than a biologically pre-validated lead.

Data gap Procurement risk Biological annotation

Best Research and Industrial Application Scenarios for 4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one (CAS 2415633-85-9)


Scaffold for Anti-Colon Cancer Lead Discovery via the CN-106905349-A Synthetic Route

The compound serves as a direct entry point into the benzoxazole-piperazinone chemical space claimed in CN-106905349-A for anti-colon cancer applications [1]. Medicinal chemistry teams can use this specific CAS number as a starting scaffold for SAR expansion, leveraging the patent's one-step synthetic methodology (α-aryl-α,β-diamino acid ester + metal catalyst) to generate analogs with systematic variations at the benzoxazole, piperazinone, or N-benzyl positions. This scenario is most appropriate for groups seeking a patent-validated intermediate scaffold rather than a biologically pre-validated hit.

Physicochemical Comparator in Benzoxazole-vs-Benzothiazole Selectivity Profiling

The oxygen-containing benzoxazole ring of the target compound (MW 307.35) enables direct head-to-head comparison with its benzothiazole analog (CAS 2415552-06-4, MW 323.41) in selectivity panels . Procurement of both compounds as a matched pair allows researchers to isolate the contribution of the heteroatom (O vs. S) to target binding, solubility, and metabolic stability, providing a clean SAR probe pair that differs by a single atom while maintaining identical benzylpiperazinone topology.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With its three distinct structural modules (benzoxazole, piperazin-2-one, N-benzyl) and molecular weight of 307.35 g/mol—within the fragment-like range—this compound is suitable as a fragment library member for FBDD screening campaigns [1]. Its direct N-linked benzoxazole (contrasting with methylene-bridged regioisomers such as CAS 1404752-63-1) provides a rigid, coplanar pharmacophore that can be elaborated at multiple vectors, making it a versatile starting point for fragment growth and merging strategies.

N-Substituent SAR Expansion in Piperazinone-Based Chemical Probes

The N-benzyl group of the target compound provides a specific lipophilicity anchor that distinguishes it from N-heteroaryl analogs such as CAS 2380079-25-2 . Researchers engaged in CNS or oncology programs where lipophilicity modulation is critical can procure this compound alongside the 2-methoxypyridinyl analog to systematically evaluate the impact of N1-substituent identity on permeability, efflux ratio, and metabolic stability, using the benzyl variant as the higher-logP reference point.

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